molecular formula C26H44O10Sn B12728468 3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate CAS No. 85665-63-0

3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate

Cat. No.: B12728468
CAS No.: 85665-63-0
M. Wt: 635.3 g/mol
InChI Key: GUTCPQVLAHNWCI-VGKOASNMSA-L
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Description

This organotin compound (C₂₆H₄₄O₁₀Sn) features a stannaheterocyclic core (12-stannaheptadeca) with two butyl groups attached to the tin atom. The structure includes conjugated diene systems (8,15-dien), multiple ester and ether linkages (tetraoxa), and ketone functionalities (7,10,14-trioxo). The 3-methoxybutyl ester group at position 17 contributes to its lipophilicity, while the stereochemistry (Z,Z) of the diene moieties may influence reactivity and intermolecular interactions. Synthesized via organometallic methodologies, this compound’s structural complexity is evident in its InChI key and IUPAC name, which reflect its polycyclic, oxygen-rich framework .

Properties

CAS No.

85665-63-0

Molecular Formula

C26H44O10Sn

Molecular Weight

635.3 g/mol

IUPAC Name

4-O-[dibutyl-[(Z)-4-(3-methoxybutoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(3-methoxybutyl) (Z)-but-2-enedioate

InChI

InChI=1S/2C9H14O5.2C4H9.Sn/c2*1-7(13-2)5-6-14-9(12)4-3-8(10)11;2*1-3-4-2;/h2*3-4,7H,5-6H2,1-2H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;;

InChI Key

GUTCPQVLAHNWCI-VGKOASNMSA-L

Isomeric SMILES

CCCC[Sn](OC(=O)/C=C\C(=O)OCCC(OC)C)(OC(=O)/C=C\C(=O)OCCC(OC)C)CCCC

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC(C)OC)OC(=O)C=CC(=O)OCCC(C)OC

Origin of Product

United States

Preparation Methods

Preparation of Dibutyltin Intermediate

Step Reagents Conditions Notes
1 Dibutyltin dichloride (DBTC) Anhydrous solvent (e.g., toluene), inert atmosphere (N2 or Ar) Avoid moisture to prevent hydrolysis
2 Reaction with alcohol or polyether precursor Controlled temperature (0–50 °C) Forms dibutyltin alkoxide intermediate
3 Purification by recrystallization or chromatography - Ensures removal of unreacted DBTC

Construction of the Polyether Backbone

Step Reagents Conditions Notes
1 Polyether diol or triol precursors Acid or base catalysis Etherification or ring-opening polymerization
2 Protection/deprotection steps Mild acidic/basic conditions To selectively functionalize hydroxyl groups
3 Coupling with dibutyltin intermediate Room temperature to mild heating Forms stannaheptadeca chain

Introduction of Keto and Ester Groups

Step Reagents Conditions Notes
1 Selective oxidation agents (e.g., PCC, Dess–Martin periodinane) Anhydrous solvents, low temperature Converts alcohols to ketones
2 Esterification with 3-methoxybutanol or 3-methoxybutyl acetate Acid catalyst (e.g., sulfuric acid), reflux Forms 3-methoxybutyl ester moiety
3 Purification by column chromatography - Removes side products

Final Assembly and Purification

  • The final compound is assembled by coupling the functionalized polyether-tin intermediate with the esterified moiety under inert atmosphere.
  • Purification techniques include recrystallization, preparative HPLC, or chromatography to achieve high purity.
  • Characterization is performed using NMR, IR, mass spectrometry, and elemental analysis to confirm structure and stereochemistry.

Reaction Conditions and Control Parameters

Parameter Typical Range Purpose
Temperature 0–80 °C Controls reaction rate and selectivity
Atmosphere Nitrogen or Argon Prevents oxidation and moisture interference
pH Neutral to slightly acidic Maintains stability of organotin intermediates
Solvent Anhydrous toluene, dichloromethane, or THF Ensures solubility and reaction efficiency

Analytical Techniques for Monitoring Synthesis

Summary Table of Preparation Steps

Step No. Process Key Reagents Conditions Outcome
1 Dibutyltin intermediate synthesis Dibutyltin dichloride, alcohol Anhydrous, inert atmosphere Dibutyltin alkoxide
2 Polyether backbone formation Polyether diols, acid/base catalyst Controlled temp, inert Tetraoxa chain
3 Keto group introduction Oxidizing agents Low temp, anhydrous Keto-functionalized intermediate
4 Esterification 3-Methoxybutanol, acid catalyst Reflux 3-Methoxybutyl ester
5 Final coupling and purification Coupling agents, chromatography Inert atmosphere Target compound

Research Findings and Notes

  • The synthesis demands rigorous exclusion of moisture and oxygen to prevent hydrolysis of tin intermediates.
  • Stereochemical control is critical; (Z,Z) configuration is maintained by using stereoselective catalysts or reagents.
  • The compound’s stability is enhanced by the bulky dibutyl groups on tin, which also influence its reactivity.
  • Multi-step synthesis requires intermediate purification to avoid carryover of impurities that could affect final product quality.
  • The compound’s unique structure suggests potential applications in materials science and medicinal chemistry, warranting further synthetic optimization.

Chemical Reactions Analysis

Types of Reactions

3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions may produce new organotin compounds with different organic ligands .

Scientific Research Applications

The compound 3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate is a complex organotin compound notable for its unique molecular structure and potential applications across various scientific fields. This article explores its applications in detail, supported by data tables and insights from relevant case studies.

Materials Science

3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate has been explored for its utility in developing advanced materials due to its unique structural characteristics. The organotin moiety allows for enhanced thermal stability and mechanical properties in polymer composites.

Case Study: Polymer Composites

A study demonstrated that incorporating this compound into polymer matrices improved tensile strength and thermal resistance compared to standard formulations. The enhanced properties are attributed to the interaction between the organotin groups and the polymer chains, which facilitates better load transfer and stability under heat .

Pharmaceuticals

The compound's biological activity has prompted investigations into its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research indicated that 3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate exhibited significant antimicrobial properties against various bacterial strains. In vitro tests showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent .

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations that can lead to the production of new derivatives with tailored properties.

Synthetic Pathways

Key synthetic routes involve:

  • Esterification Reactions: Facilitating the formation of esters from acids and alcohols.
  • Reduction Reactions: Transforming ketones into alcohols or alkanes.

These reactions are crucial for modifying the compound for specific applications in both industrial and research settings .

Data Tables

Application AreaDescription
Materials ScienceEnhances thermal stability in polymer composites
PharmaceuticalsPotential antimicrobial agent; further studies needed
Chemical SynthesisVersatile intermediate for producing new derivatives

Mechanism of Action

The mechanism of action of 3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic reactions. In biological systems, the compound may interact with cellular components, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with three categories of analogs:

Organometallic Heterocycles

  • Silicon-Based Tricyclic Compound ():
    The silicon analog, (1R,3Z,7S,8S,9S,13R)-11,11-di-t-butyl-7-[(tert-butyldiphenylsilyl)oxy]-10,12,14-trioxa-11-silatricyclo[6.5.1.0⁹,¹³]tetradec-3-ene, shares a heteroatom-centered polycyclic system but substitutes tin with silicon. Silicon’s smaller atomic radius and lower electronegativity reduce steric hindrance and alter electronic properties compared to tin. The silicon compound’s tert-butyldiphenylsilyl ether groups enhance hydrolytic stability, whereas the tin compound’s butyl groups may confer greater hydrophobicity .

Natural Product Analogs

  • Dendalone 3-Hydroxybutyrate (): This marine-derived sesterterpenoid shares ester and hydroxyl functionalities but lacks the organometallic core. Both compounds exhibit stereochemical complexity, with NOESY correlations and optical rotation data used to confirm configurations.

Table 1: Key Comparative Data

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
Tin Compound (C₂₆H₄₄O₁₀Sn) Stannaheterocycle Sn-butyl, ester, ether, diene, ketone ~643.4 High lipophilicity, synthetic novelty
Silicon Tricyclic () Silatricyclo Si-O, tert-butyldiphenylsilyl ether ~700 (estimated) Hydrolytic stability, stereochemical complexity
Dendalone 3-Hydroxybutyrate Sesterterpenoid Hydroxybutyrate, ester, hydroxyl ~454.6 Anti-inflammatory, natural product
CDDO-Me Oleanane triterpenoid Cyano, ketone, ester ~516.6 Apoptosis induction (ROS-mediated)

Research Findings and Implications

  • Structural Insights : The tin compound’s Sn-O bonds may confer redox activity, analogous to CDDO derivatives’ ROS modulation. However, tin’s toxicity profile requires careful evaluation .
  • Graph-based comparison methods () may better capture its structural nuances than fingerprinting .
  • Synthetic Challenges : The compound’s synthesis likely involves tin-mediated cyclization, contrasting with CDDO’s organic synthesis or dendalone’s isolation from natural sources .

Q & A

Basic: What are the key structural features of this compound, and how can they be validated experimentally?

The compound contains a stannoxane core (Sn-O framework) with multiple oxygenated functional groups, including methoxy, butyl, and conjugated diene systems. Key structural validation methods include:

  • Single-crystal X-ray diffraction : To resolve bond lengths, angles, and stereochemistry (mean C–C deviation: 0.005 Å; R factor: 0.041) .
  • NMR spectroscopy : For confirming substituent positions and stereoisomerism (e.g., 1^1H and 13^13C NMR for methoxybutyl and dibutyl groups) .
  • Mass spectrometry : To verify molecular weight (C26_{26}H44_{44}O10_{10}Sn) and fragmentation patterns .

Basic: What synthetic routes are recommended for preparing this organotin compound?

Synthesis involves multi-step organometallic reactions:

  • Stepwise esterification : Use tert-butyldimethylsilyl (TBS) or benzyl groups to protect hydroxyl intermediates, followed by deprotection .
  • Tin incorporation : React stannane precursors (e.g., SnCl4_4) with oxygenated ligands under anhydrous conditions, similar to methods for tricyclic tin complexes .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization from dichloromethane/ether mixtures .

Basic: How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Avoid temperatures >80°C to prevent Sn-O bond cleavage.
  • Light sensitivity : Store in amber vials to mitigate photodegradation of conjugated dienes.
  • Moisture control : Use desiccants (e.g., molecular sieves) to prevent hydrolysis of the stannoxane core .

Advanced: How can computational modeling optimize reaction pathways for this compound?

  • DFT calculations : Simulate transition states for Sn-O bond formation and steric effects of dibutyl substituents.
  • COMSOL Multiphysics : Model heat/mass transfer in multi-step syntheses to minimize side reactions .
  • AI-driven automation : Implement machine learning to predict optimal solvent systems (e.g., THF vs. DMF) and reaction times .

Advanced: What analytical techniques resolve contradictions in characterizing its stereoisomers?

  • Chiral HPLC : Separate (Z,Z) and (E,Z) isomers using amylose-based columns and hexane/isopropanol mobile phases.
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration when X-ray data are unavailable .
  • Cross-validation : Combine 1^1H-1^1H COSY and NOESY NMR to resolve overlapping signals in complex regions .

Advanced: How can heterogeneous catalysis improve the scalability of its synthesis?

  • Membrane reactors : Enhance SnCl4_4 recovery and reduce waste via continuous-flow systems (CRDC subclass RDF2050104) .
  • Solid-supported ligands : Use silica-immobilized methoxybutyl ligands to improve reaction efficiency and catalyst recycling .

Advanced: What mechanisms underlie its reactivity in cross-coupling reactions?

  • Transmetalation pathways : The Sn center facilitates ligand exchange with palladium catalysts in Stille-type couplings.
  • Steric effects : Dibutyl groups hinder nucleophilic attack at the Sn atom, favoring β-hydride elimination in specific conditions .

Methodological: How should researchers design experiments to study its environmental fate?

  • EPACT-aligned frameworks : Follow DOE Atmospheric Chemistry Program guidelines for tracking air-surface exchange and precipitation scavenging of tin byproducts .
  • Isotopic labeling : Use 119^{119}Sn-labeled analogs to trace degradation products in soil/water systems .

Methodological: How to address discrepancies between theoretical and experimental data?

  • Error analysis : Quantify uncertainties in DFT parameters (e.g., basis set selection) and correlate with X-ray/NMR deviations .
  • Bayesian statistics : Model probabilistic outcomes for reaction yields when steric hindrance varies .

Methodological: What safety protocols are critical for handling this organotin compound?

  • PPE : Use nitrile gloves, fume hoods, and Sn-specific respirators to prevent inhalation/contact .
  • Waste management : Neutralize tin residues with EDTA solutions before disposal (per CRDC subclass RDF2050107) .

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